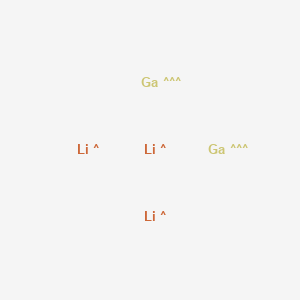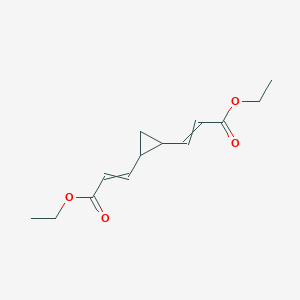
Diethyl 3,3'-(cyclopropane-1,2-diyl)di(prop-2-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) is an organic compound characterized by its unique cyclopropane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) typically involves the reaction of diethyl malonate with a suitable cyclopropane precursor under basic conditions. The reaction proceeds through the formation of a cyclopropane ring, followed by esterification to yield the final product. Common reagents used in this synthesis include sodium ethoxide and ethanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the cyclopropane ring while achieving efficient conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) involves its interaction with specific molecular targets, leading to various biochemical effects. The cyclopropane ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester groups can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 3,3’-(cyclopropane-1,2-diyl)dipropanoate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 3,3’-(1,2-phenylene)dipropanoate: Contains a phenylene ring instead of a cyclopropane ring.
Diethyl 3,3’-(cyclobutane-1,2-diyl)dipropanoate: Features a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
63814-76-6 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
ethyl 3-[2-(3-ethoxy-3-oxoprop-1-enyl)cyclopropyl]prop-2-enoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(14)7-5-10-9-11(10)6-8-13(15)17-4-2/h5-8,10-11H,3-4,9H2,1-2H3 |
Clave InChI |
ZQLSQQRAFQKRAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1CC1C=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



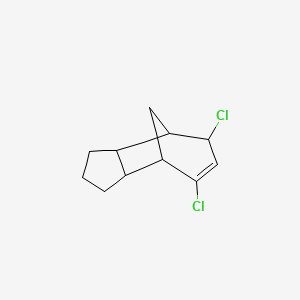
![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)


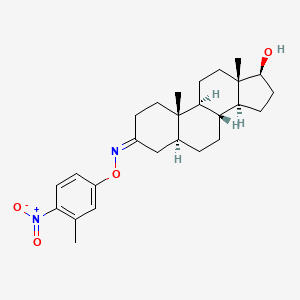
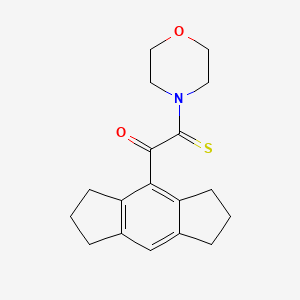
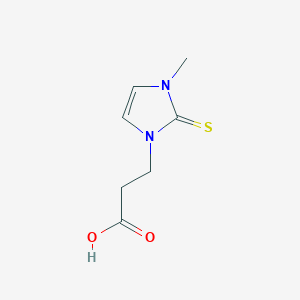
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
